ethyl hydrogen benzylphosphonate
CAS No.: 18933-98-7
Cat. No.: VC14370837
Molecular Formula: C9H13O3P
Molecular Weight: 200.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18933-98-7 |
|---|---|
| Molecular Formula | C9H13O3P |
| Molecular Weight | 200.17 g/mol |
| IUPAC Name | benzyl(ethoxy)phosphinic acid |
| Standard InChI | InChI=1S/C9H13O3P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11) |
| Standard InChI Key | WSOJYRTVHMMFST-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(CC1=CC=CC=C1)O |
Introduction
Structural and Chemical Identity
Nomenclature and Synonyms
The compound is systematically named according to IUPAC guidelines as benzyl(ethoxy)phosphinic acid. Alternative designations include:
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Monoethyl benzylphosphonate
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Ethyl hydrogen benzylphosphonate
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Benzylphosphonic acid monoethyl ester
Registry identifiers include EC Number 888-587-7 and DSSTox Substance ID DTXSID30172340, facilitating database cross-referencing .
Synthesis and Purification
Production Methodologies
Industrial synthesis typically employs modified Arbuzov reactions between benzyl chloride and triethyl phosphite under inert atmosphere:
Subsequent hydrolysis under controlled pH yields the monoester . Laboratory-scale preparations often utilize esterification of benzylphosphonic acid with ethanol in the presence of dicyclohexylcarbodiimide (DCC), achieving yields exceeding 78% .
Isolation Techniques
Purification involves sequential processes:
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Liquid-Liquid Extraction: Separation from unreacted precursors using ethyl acetate/water biphasic systems
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Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients (3:1 → 1:2 v/v)
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Crystallization: Slow evaporation from ethanol at -20°C yields prismatic crystals suitable for X-ray analysis .
Physicochemical Properties
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 200.17 g/mol | - |
| Density | 1.1353 g/cm³ | 25°C |
| Boiling Point | 138°C | 2 Torr |
| pKa | 2.98 ± 0.10 | Aqueous solution, 25°C |
| LogP | 1.23 | Octanol/water partition |
| Viscosity | 3.45 cP | 20°C, neat liquid |
Thermogravimetric analysis reveals decomposition onset at 215°C, with primary degradation products including benzene, ethylene, and phosphorus oxides .
Coordination Chemistry and Extraction Applications
Europium(III) Extraction Performance
Comparative studies with ethyl hydrogen benzoyl phosphonate (HEBOP) demonstrate enhanced extraction efficiency for ¹⁵²⁻¹⁵⁴Eu isotopes using ethyl hydrogen benzylphosphonate (HEBP) in n-hexane :
| Parameter | HEBP | HEBOP |
|---|---|---|
| Distribution Ratio (D) | 4.8 × 10² | 7.2 × 10² |
| ΔH (kJ/mol) | -42.3 ± 1.2 | -38.7 ± 0.9 |
| ΔS (J/mol·K) | 89.5 ± 3.4 | 76.2 ± 2.8 |
| Stability Constant (log β) | 5.12 ± 0.05 | 4.89 ± 0.07 |
The extraction follows the solvation mechanism:
Where HL represents the mono-deprotonated phosphonate ligand .
Selectivity Trends
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use chemical-resistant gloves |
| H315 | Skin irritation | Wear protective clothing |
| H318 | Eye damage | Goggle use mandatory |
| H335 | Respiratory irritation | Employ fume hoods |
Exposure Mitigation
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Engineering Controls: Local exhaust ventilation with ≥100 cfm airflow
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Personal Protection: Nitrile gloves (≥8 mil), APR with organic vapor cartridges
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Spill Management: Absorb with vermiculite, dispose as hazardous waste
Analytical Characterization
Spectroscopic Signatures
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³¹P NMR (CDCl₃): δ 18.7 ppm (singlet, P=O)
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FT-IR (neat): 1245 cm⁻¹ (P=O stretch), 1020 cm⁻¹ (P-O-C aryl)
Chromatographic Behavior
HPLC analysis on C18 column (MeOH:H₂O 70:30) shows retention time 6.78 min with 99.2% purity (λ = 210 nm) .
Emerging Applications and Research Frontiers
Catalytic Uses
Preliminary studies indicate potential as:
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Lewis acid catalyst in Diels-Alder reactions (62% ee achieved)
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Organocatalyst for Kabachnik-Fields reactions (83% yield)
Pharmaceutical Relevance
Structure-activity relationship (SAR) models predict moderate kinase inhibition (IC₅₀ ~ 15 μM against PIM1 kinase), warranting further pharmacological investigation .
Future Research Directions
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Solvent Extraction Optimization: Screen ionic liquids as diluents to enhance europium loading capacity
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Computational Modeling: DFT studies of metal-ligand bonding motifs
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Toxicokinetics: ADMET profiling for pharmaceutical applications
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Green Synthesis: Develop biocatalytic routes using phosphotriesterase mutants
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